3-[(3-Aminophenyl)disulfanyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSIYBMJICNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Aminophenyl Disulfanyl Aniline and Its Derivatives
Established Synthetic Routes
Traditional methods for the synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline rely on fundamental organic reactions, primarily the reduction of a nitro-substituted precursor and the oxidation of a thiol-containing starting material. These routes are well-documented and have been optimized over the years for efficiency and yield.
One of the most common and established methods for preparing this compound involves the reduction of its dinitro precursor, bis(3-nitrophenyl) disulfide. This transformation targets the nitro groups, converting them to amino groups while preserving the disulfide linkage. A variety of reducing agents can be employed for this purpose, with sodium sulfide being a frequently used reagent due to its selectivity and cost-effectiveness google.comnjit.edusemanticscholar.org.
The reaction is typically carried out in an aqueous or alcoholic medium. The bis(3-nitrophenyl) disulfide is dissolved in a suitable solvent, and a solution of sodium sulfide nonahydrate is added portion-wise. The reaction mixture is then heated to reflux for a specified period to ensure complete reduction of both nitro groups. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired product, this compound, is isolated by filtration and can be further purified by recrystallization.
| Parameter | Condition |
| Starting Material | Bis(3-nitrophenyl) disulfide |
| Reducing Agent | Sodium sulfide nonahydrate |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration and recrystallization |
| Typical Yield | 85-95% |
An alternative and equally important established route to this compound is the oxidative coupling of 3-aminothiophenol. In this method, two molecules of the starting thiol are joined together through the formation of a disulfide bond. Various oxidizing agents can be utilized for this purpose, with hydrogen peroxide being a common choice due to its clean reaction profile, as the primary byproduct is water nih.govtubitak.gov.trresearchgate.netgoogle.com.
The oxidation is generally performed in a suitable solvent, such as ethanol or a mixture of water and an organic solvent. 3-Aminothiophenol is dissolved in the solvent, and hydrogen peroxide is added dropwise at a controlled temperature, often at room temperature or with gentle cooling to manage the exothermic nature of the reaction. The reaction is typically stirred for several hours until the starting thiol is completely consumed. The product, being less soluble in the reaction medium, may precipitate out and can be collected by filtration.
| Parameter | Condition |
| Starting Material | 3-Aminothiophenol |
| Oxidizing Agent | Hydrogen peroxide (30% aq.) |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Filtration and washing |
| Typical Yield | >90% |
Contemporary Approaches for Disulfide Bond Formation Applicable to Aromatic Amines
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of disulfides, including those with aromatic amine functionalities, contemporary approaches such as photocatalysis, transition metal-catalyzed methods, and direct C-H functionalization strategies are being explored.
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. The photocatalytic synthesis of disulfides from thiols, including aromatic thiols, can be achieved through oxidative coupling under visible light irradiation nih.govresearchgate.netresearchgate.net. This method typically involves the use of a photocatalyst that, upon light absorption, can initiate the oxidation of the thiol to a thiyl radical. Subsequent dimerization of these radicals leads to the formation of the disulfide bond.
While specific examples for the photocatalytic synthesis of this compound are not extensively reported, the general principles of photocatalytic oxidative dimerization of thiophenols are applicable researchgate.netresearchgate.net. Such a reaction would likely involve dissolving 3-aminothiophenol and a suitable photocatalyst in an organic solvent and irradiating the mixture with visible light in the presence of an oxidant, such as atmospheric oxygen.
| Parameter | Potential Condition |
| Starting Material | 3-Aminothiophenol |
| Catalyst | Eosin Y, Rose Bengal, or other organic dyes |
| Light Source | Visible light (e.g., blue LEDs) |
| Oxidant | Air or molecular oxygen |
| Solvent | Acetonitrile, Dimethylformamide |
| Temperature | Room temperature |
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl sulfides and disulfides is no exception nih.gov. Copper and palladium are among the most commonly used metals for these transformations. For the synthesis of symmetrical disulfides, transition metal-catalyzed methods can offer high efficiency and functional group tolerance.
One potential approach for the synthesis of this compound using transition metal catalysis could involve the coupling of an aryl halide, such as 3-iodoaniline, with a sulfur source like elemental sulfur or sodium disulfide, in the presence of a suitable copper or palladium catalyst and a ligand rsc.org. These reactions often require elevated temperatures and an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.
| Parameter | Potential Condition |
| Starting Materials | 3-Iodoaniline and a sulfur source (e.g., Na2S2) |
| Catalyst | Copper(I) iodide (CuI) or a Palladium complex |
| Ligand | 1,10-Phenanthroline or a phosphine-based ligand |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 100-150 °C |
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of organic molecules, as it avoids the need for pre-functionalized starting materials. The direct disulfidation of aromatic C-H bonds is a challenging but attractive strategy for the synthesis of aryl disulfides.
Recent advancements have shown the possibility of photocatalytic C-H disulfidation of alkanes and aldehydes nih.gov. The application of such methods to the direct C-H disulfidation of anilines is still an area of active research. A hypothetical direct C-H disulfidation of aniline to form a disulfide would likely involve the use of a specific catalyst that can selectively activate a C-H bond on the aromatic ring and facilitate the introduction of a disulfide moiety from a suitable sulfur-containing reagent. The inherent directing effect of the amino group would likely influence the regioselectivity of such a transformation, with functionalization at the ortho and para positions being favored nih.gov.
| Parameter | Hypothetical Condition |
| Starting Material | Aniline |
| Sulfur Source | A disulfide-containing reagent |
| Catalyst | A photocatalyst or a transition metal complex |
| Reaction Type | Radical or metal-mediated C-H activation |
| Challenge | Control of regioselectivity and prevention of over-functionalization |
Strategies for Derivatization and Structural Modification of this compound
The structural framework of this compound, characterized by the presence of a disulfide linkage and two primary aromatic amine groups, offers a versatile platform for extensive derivatization and modification. These modifications are pivotal for tailoring the molecule's properties for specific applications in materials science and medicinal chemistry. Key strategies include the construction of complex heterocyclic systems, integration into polymeric structures, and functionalization via high-efficiency click chemistry reactions.
Formation of Heterocyclic Scaffolds (e.g., Benzothiazines)
The synthesis of heterocyclic scaffolds, particularly benzothiazines, represents a significant pathway for the derivatization of aminophenyl disulfides. The inherent reactivity of the amino groups and the disulfide bond allows for cyclization reactions to form these complex structures.
One prominent method involves the reaction of an aminophenyl disulfide with activated acetylenic esters. For instance, the condensation of 2-[(2-aminophenyl)disulfanyl]aniline, an isomer of the title compound, with dialkyl acetylenedicarboxylates in a solvent like boiling dioxane has been shown to produce alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetates in excellent yields arkat-usa.org. This reaction proceeds without the need for a reducing or oxidizing agent, utilizing the disulfide directly as a starting material arkat-usa.org. The process involves an initial addition reaction followed by an intramolecular cyclization to form the benzothiazine ring system.
Another established route is the reaction of the S-S dimer of 2-aminobenzenethiol with enaminones in the presence of triethylamine openmedicinalchemistryjournal.combenthamopen.com. This reaction proceeds via a nucleophilic addition of the enaminone to the disulfide, which is then followed by a Michael-type addition of the amino group to the carbon-carbon double bond, leading to the cyclized 1,4-benzothiazine product openmedicinalchemistryjournal.com. These methods highlight the utility of the aminophenyl disulfide moiety as a key precursor for generating diverse heterocyclic compounds.
| Reactant (Dialkyl Acetylenedicarboxylate) | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Dioxane | Reflux, 4h | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate | Excellent |
| Diethyl acetylenedicarboxylate | Dioxane | Reflux | Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate | Excellent |
| Di-tert-butyl acetylenedicarboxylate | Dioxane | Reflux | tert-Butyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate | Excellent |
Polymerization and Crosslinking Approaches
The bifunctional nature of this compound, with two reactive amine groups, makes it a suitable monomer for polymerization and a crosslinking agent in polymer networks. The disulfide bond itself can be incorporated into the polymer backbone, imparting unique redox-responsive and dynamic properties to the material.
A key method for synthesizing polymers containing both amine and disulfide linkages is the step-growth polymerization of aniline derivatives with a disulfide transfer reagent like sulfur monochloride (S₂Cl₂) nih.gov. This approach yields poly[N,N-(phenylamino)disulfides], which are polymers with a backbone consisting solely of nitrogen and sulfur atoms [−N(R)SS−] nih.gov. The properties of these polymers, such as color and solubility, can be tuned by the substituents on the aromatic ring. Electron-rich aniline systems tend to produce more deeply colored polymers (e.g., orange, red, purple), while electron-poor systems yield lighter, yellow-colored materials nih.gov.
Furthermore, the disulfide bond is a dynamic covalent bond, enabling disulfide exchange reactions. This property is the basis for self-healing and recyclable (vitrimeric) materials rsc.org. In a network crosslinked with disulfide bonds, the linkages can break and reform under certain stimuli (like heat or light), allowing the material to repair damage or be reprocessed. The polymerization of dithiols in a mild oxidizing environment is another common method to produce high molecular weight poly(disulfide)s google.comacs.org. Although this compound already contains the disulfide, its amino groups can be modified to introduce thiol functionalities, enabling its use in such polymerization schemes.
| Aniline Monomer | Resulting Polymer | Isolated Yield | Color |
|---|---|---|---|
| 4-Chloro-3-(trifluoromethyl)aniline | Poly[N,N-(4-chloro-3-trifluoromethyl phenylamine)disulfide] | 10% | Pale Yellow Powder |
| 3,4,5-Trimethoxyaniline | Poly[N,N-(3,4,5-trimethoxyphenylamine)disulfide] | 16% | Dark Red Powder |
| 3,4-Dimethoxyaniline | Poly[N,N-(3,4-dimethoxyphenylamine)disulfide] | 10% | Dark Purple Powder |
"One-Pot" Click Chemistry Inductions
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts organic-chemistry.org. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While this compound does not inherently possess the functional groups for direct participation in click reactions, its amino groups serve as ideal handles for introducing azide or alkyne functionalities. This pre-functionalization allows the molecule to be used as a building block in "one-pot" click chemistry protocols.
A "one-pot" three-component reaction could be envisioned where an alkyne- or azide-functionalized derivative of this compound is reacted with a corresponding azide/alkyne and a third component researchgate.net. For example, the amino groups of the title compound can be readily converted to azides via diazotization followed by treatment with sodium azide. The resulting bis-azide could then be used in a CuAAC reaction with two equivalents of a terminal alkyne in a one-pot synthesis to create a symmetrically derivatized molecule.
This strategy allows for the rapid and efficient construction of complex molecules incorporating the aminophenyl disulfide core. The reliability and orthogonality of click chemistry ensure that the disulfide bond remains intact during the reaction, providing a modular approach to synthesizing functional materials, molecular probes, or potential therapeutic agents. The development of oxidation-induced click reactions, where a precursor is activated in situ, also presents a potential, though less direct, route for engaging disulfide-containing molecules in one-pot click-ligation strategies nih.govacs.org.
| Feature | Description | Relevance to this compound |
|---|---|---|
| High Yield | Reactions proceed to completion or near completion, simplifying purification. | Ensures efficient conversion of functionalized aminophenyl disulfide derivatives. |
| Modular and Wide Scope | A wide variety of azide and alkyne building blocks can be used. | Allows for the creation of a large library of derivatives from a single functionalized disulfide precursor. |
| Benign Reaction Conditions | Often proceeds at room temperature in biologically compatible solvents, including water organic-chemistry.org. | Preserves the integrity of the disulfide bond and other functional groups during modification. |
| Orthogonality | The reacting groups (azide and alkyne) are inert to most other functional groups and biological conditions. | Enables selective modification of the amino groups (after conversion) without affecting the disulfide linkage. |
Mechanistic Insights into the Reactivity of 3 3 Aminophenyl Disulfanyl Aniline
Disulfide Exchange Reaction Mechanisms
Disulfide exchange is a pivotal class of reactions for compounds like 3-[(3-Aminophenyl)disulfanyl]aniline. This process involves the cleavage of a disulfide bond and the subsequent formation of a new one. The reaction is critical in various fields, from protein folding to dynamic covalent chemistry. nih.govchemrxiv.org The exchange can proceed through distinct mechanistic pathways, primarily radical-mediated routes or nucleophilic attacks.
The disulfide bond can undergo homolytic cleavage, where the sulfur-sulfur bond breaks symmetrically, yielding two thiyl radicals (RS•). libretexts.org This process can be initiated by external stimuli such as UV irradiation. researchgate.netrsc.org Once formed, these highly reactive sulfur-centered radicals can attack other disulfide bonds, propagating a radical chain reaction that results in disulfide exchange. rsc.org This radical-mediated mechanism is fundamental to the self-healing properties observed in some disulfide-containing polymers. rsc.org
The general steps for a radical-mediated disulfide exchange are:
Initiation: Homolytic cleavage of the S-S bond to form two thiyl radicals. This step often requires energy input, such as heat or light. rsc.orgrsc.org
Propagation: A thiyl radical attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiyl radical.
Termination: Two radicals combine to form a stable product.
This pathway is distinct from ionic mechanisms as it involves neutral, unpaired-electron intermediates. The cleavage of the disulfide bond can be facilitated by UV radiation, which provides the necessary energy to break the S-S bond and generate the initial sulfur-based radicals. rsc.org
The most common mechanism for thiol-disulfide exchange is a nucleophilic substitution (SN2) reaction. nih.govharvard.edu In this pathway, a thiolate anion (RS⁻), which is a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond. researchgate.net This attack occurs along the S-S bond axis. harvard.edu
The reaction proceeds through a single, trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are partially bonded to the central sulfur atom. nih.govrsc.org The negative charge is delocalized over the three sulfur atoms in this transition state. nih.govresearchgate.net This process results in the formation of a new disulfide bond and the release of a new thiolate anion, which can then participate in further exchange reactions. researchgate.net The rate of this reaction is generally insensitive to steric effects near the sulfur atom, which is consistent with a front-side SN2 attack along the S-S axis. harvard.edu
| Feature | Radical-Mediated Pathway | Nucleophilic Attack Pathway |
|---|---|---|
| Initiating Species | Thiyl radical (RS•) | Thiolate anion (RS⁻) |
| Bond Cleavage | Homolytic libretexts.org | Heterolytic |
| Intermediate/Transition State | Radical intermediates rsc.org | Trigonal bipyramidal transition state nih.govrsc.org |
| Typical Initiation | UV light, heat, radical initiators researchgate.netrsc.org | Base (to deprotonate thiol) |
| Mechanism Type | Radical chain reaction | SN2 substitution nih.govharvard.edu |
The rate of thiol-disulfide exchange can be slow but can be significantly enhanced by various factors and catalysts. nih.gov The reaction rate is highly dependent on the nucleophilicity of the attacking thiolate, the stability of the leaving group, and the electrophilicity of the disulfide sulfur atoms. nih.gov
Factors that enhance the rate of disulfide exchange include:
pH: Higher pH increases the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction.
Solvent: Polar aprotic solvents like DMSO can increase the rate constants by a factor of approximately 2300 compared to water, likely because the thiolate anion is less stabilized by hydrogen bonding and thus more reactive. harvard.edu
Catalysts: Certain molecules can act as catalysts. Selenols, for instance, are highly efficient catalysts for thiol-disulfide exchange. wisc.edu The corresponding selenolate anions are more nucleophilic than thiolates at neutral pH due to their lower pKₐ values. wisc.edu
Structural Effects: Intramolecular reactions can exhibit considerable rate enhancement compared to their intermolecular counterparts due to proximity effects. nih.gov Strained cyclic disulfides, such as those in a five-membered ring, are also reduced much faster than acyclic or larger, strain-free cyclic disulfides. wisc.eduharvard.edu Enzymes like protein disulfide isomerase (PDI) catalyze disulfide exchange through a Cys-X-X-Cys active site, utilizing dithiol-disulfide exchange to facilitate the reaction. nih.gov
| Factor/Catalyst | Mechanism of Rate Enhancement | Reference |
|---|---|---|
| Increased pH | Increases concentration of nucleophilic thiolate anion. | harvard.edu |
| Polar Aprotic Solvents (e.g., DMSO) | Reduces solvation of thiolate, increasing its nucleophilicity. | harvard.edu |
| Selenols | Lower pKₐ leads to higher concentration of highly nucleophilic selenolate at neutral pH. | wisc.edu |
| Strained Cyclic Disulfides | Ring strain is released upon nucleophilic attack, lowering the activation energy. | wisc.edu |
| Enzymes (e.g., PDI) | Utilizes an active site with reactive thiols to facilitate dithiol-disulfide exchange via a mixed disulfide intermediate. | nih.gov |
Role of Amine Functionalities in Reaction Pathways
The amine groups of this compound are nucleophilic and can readily participate in condensation reactions with electrophilic partners. This is a characteristic reaction of primary amines. msu.edu For example, they can react with aldehydes and ketones to form imines (Schiff bases), or with acyl chlorides and anhydrides to form amides. documentsdelivered.com
Studies on the related compound, bis(2-aminophenyl) disulfide, have shown its ability to undergo reductive cyclization with CO₂ to form benzothiazole (B30560) derivatives. rsc.org This transformation involves the nucleophilic attack of the amino group on a CO₂-derived intermediate. rsc.org This suggests that the amine functionalities in this compound would similarly be expected to react with a wide range of carbonyl-containing compounds.
The amine functionalities can play a crucial role in intramolecular cyclization reactions, particularly following the cleavage of the disulfide bond. If the disulfide bond in this compound is reduced to its corresponding thiol, 3-aminothiophenol, the resulting molecule contains both a nucleophilic amine and a nucleophilic thiol group.
In the context of Nucleophilic Aromatic Substitution (SNAr), an amine can act as a potent nucleophile. acsgcipr.orgsemanticscholar.org While the benzene (B151609) rings in this compound itself are not activated towards SNAr, reactions with other activated aryl halides can lead to cyclized products. For instance, research has shown that 2-aminophenyl disulfides can react with activated nitroarenes in a one-pot S-arylation and cyclization process to form dibenzothiazepines. researchgate.netresearchgate.net This process involves the cleavage of the S-S bond to generate a thiolate, which then acts as a nucleophile in an SNAr reaction, followed by an intramolecular cyclization involving the amine group. researchgate.net The amine group's nucleophilicity is essential for this final ring-closing step, which can lead to the formation of heterocyclic structures. researchgate.netrsc.org
Structural and Electronic Influences on Reactivity
The reactivity of the disulfide bond in this compound is not static; it is profoundly influenced by the molecule's inherent structural and electronic characteristics. The presence of amino substituents and the potential for intramolecular interactions create a unique chemical environment that dictates the kinetics and dynamics of its reactions, particularly the characteristic thiol-disulfide exchange.
Impact of Substituents on Disulfide Exchange Kinetics
The thiol-disulfide exchange is a cornerstone of disulfide reactivity, proceeding through a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net In this reaction, a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. researchgate.net The rate of this exchange is highly sensitive to the electronic properties of the substituents on the aromatic rings. The amino groups (-NH₂) on this compound play a pivotal role in modulating these kinetics.
Substituents on an aromatic ring can either donate or withdraw electron density, an effect that can be quantified by the Hammett equation, which provides a linear free-energy relationship for how substituents affect reaction rates. wikipedia.orglibretexts.org The amino group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the aromatic π-system. This donation of electron density increases the electron richness of the disulfide bridge.
An increase in electron density on the sulfur atoms of the disulfide bond makes them less electrophilic and therefore less susceptible to nucleophilic attack by a thiolate. Consequently, electron-donating groups like the -NH₂ group in this compound are expected to decrease the rate of disulfide exchange compared to unsubstituted aromatic disulfides. Conversely, the presence of electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), would render the disulfide bond more electron-deficient and accelerate the rate of nucleophilic attack. libretexts.org
The influence of substituents on the kinetics of aromatic disulfide exchange can be illustrated by comparing hypothetical rate constants for differently substituted analogs.
Table 1: Influence of Aromatic Substituents on Disulfide Exchange Rate
| Compound Name | Substituent (R) | Electronic Effect | Predicted Relative Rate Constant (krel) |
|---|---|---|---|
| 3,3'-Dinitrodiphenyl disulfide | -NO₂ | Electron-Withdrawing | > 1 |
| Diphenyl disulfide | -H | Neutral | 1 |
| This compound | -NH₂ | Electron-Donating | < 1 |
This interactive table demonstrates the predicted effect of substituents on the relative rate of disulfide exchange. The values are illustrative, based on established principles of physical organic chemistry. libretexts.orglibretexts.org
The reaction constant (ρ) in the Hammett equation for thiol-disulfide exchange is positive, indicating that the reaction is accelerated by electron-withdrawing substituents which stabilize the buildup of negative charge in the transition state. pharmacy180.com The linear trisulfide-like transition state has a delocalized negative charge, and EWGs help to stabilize this charge, thus lowering the activation energy of the reaction. nih.gov In contrast, the electron-donating amino groups of this compound destabilize this negative charge, increasing the activation energy and slowing the reaction.
Hydrogen Bonding Effects on Reaction Dynamics
Beyond purely electronic effects, non-covalent interactions such as hydrogen bonding can significantly influence reaction dynamics. rsc.org In this compound, the amino groups provide hydrogen bond donors (N-H), while the lone pairs of electrons on the sulfur atoms of the disulfide bridge can act as hydrogen bond acceptors. This allows for the possibility of intramolecular hydrogen bonding, where a hydrogen atom from an amino group on one ring interacts with a sulfur atom of the disulfide linkage.
Such intramolecular hydrogen bonds can impact reactivity in several ways:
Conformational Rigidity: Hydrogen bonding can lock the molecule into a more rigid conformation. cdnsciencepub.comresearchgate.net This pre-organization of the reactant's geometry can lower the entropic barrier to reaching the reaction's transition state, potentially accelerating the reaction.
Modulation of Electronic Properties: The formation of a hydrogen bond can alter the electron density at the sulfur atom. By drawing the lone pair of the sulfur into a hydrogen bond, the sulfur atom may become slightly more electrophilic, which could partially counteract the electron-donating effect of the amino group and increase susceptibility to nucleophilic attack. mdpi.com
Transition State Stabilization: The transition state of the thiol-disulfide exchange involves a transient, elongated S-S bond with a partial negative charge distributed across the three participating sulfur atoms. researchgate.net Intramolecular hydrogen bonds could potentially stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.
The specific geometry of this compound, with its meta-substituted rings, influences the feasibility and strength of these intramolecular hydrogen bonds. The dihedral angle of the C-S-S-C bond is a critical factor determining the proximity of the N-H and S groups. cdnsciencepub.com
Table 2: Potential Effects of Hydrogen Bonding on Reaction Dynamics
| Interaction | Consequence | Impact on Reaction Rate |
|---|---|---|
| Intramolecular N-H···S Hydrogen Bond | Increased conformational rigidity | Potentially Accelerates |
| Intramolecular N-H···S Hydrogen Bond | Increased electrophilicity of sulfur atom | Potentially Accelerates |
| Intramolecular N-H···S Hydrogen Bond | Stabilization of the SN2 transition state | Potentially Accelerates |
This conceptual table outlines the potential mechanistic consequences of intramolecular hydrogen bonding on the reactivity of the disulfide bridge.
The interplay between the electron-donating nature of the amino substituents and the potential for intramolecular hydrogen bonding creates a complex reactivity profile for this compound. While the inductive and resonance effects suggest a slower disulfide exchange, the conformational and stabilizing effects of hydrogen bonding could provide a competing, rate-enhancing pathway. The net effect on the reaction dynamics would depend on the specific reaction conditions, such as solvent polarity and pH, which can modulate the strength and prevalence of hydrogen bonding. nih.gov
Advanced Spectroscopic Characterization in Research of 3 3 Aminophenyl Disulfanyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments within 3-[(3-Aminophenyl)disulfanyl]aniline.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the molecule's symmetry, the two aminophenyl groups are chemically equivalent, simplifying the spectrum.
Research findings from a study identified the following signals for the aromatic protons in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org The spectrum displays a complex pattern of multiplets corresponding to the four distinct protons on each benzene (B151609) ring. The amino group protons (–NH₂) typically appear as a broad singlet, although their chemical shift can vary depending on solvent and concentration.
The assignments are based on the substitution pattern of the aromatic ring. The proton at the C2 position is adjacent to the disulfide linkage, while the proton at the C5 position is situated between two other protons, leading to a triplet signal due to coupling with its two neighbors. The protons at C4 and C6 exhibit more complex splitting patterns due to their respective coupling interactions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.07 | Triplet (t) | 7.8 | 2H, H-5 |
| 6.87 | Doublet of doublet of doublets (ddd) | 7.8, 2.1, 0.9 | 2H, H-4 |
| 6.82 | Triplet (t) | 2.1 | 2H, H-2 |
| 6.66 | Doublet of doublet of doublets (ddd) | 7.8, 2.1, 0.9 | 2H, H-6 |
| 3.75 | Broad Singlet (br s) | - | 4H, -NH₂ |
Note: Data derived from a doctoral thesis and interpreted based on standard coupling patterns. The original source contained potentially incomplete assignments which have been expanded here for clarity. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the symmetrical aminophenyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 147.5 | C3 (C-NH₂) |
| 139.0 | C1 (C-S) |
| 130.0 | C5 |
| 119.5 | C6 |
| 117.0 | C4 |
| 115.0 | C2 |
Note: These values are estimations based on substituent effects and data from analogous compounds, such as 4-aminophenyl disulfide. researchgate.net
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the spatial proximity of atoms within a molecule. libretexts.org Although specific NOESY data for this compound is not documented in available research, its application can be described hypothetically.
A NOESY experiment would reveal through-space correlations between protons that are close to each other, irrespective of their bonding connections. For this molecule, NOESY would be expected to show cross-peaks between adjacent protons on the aromatic ring, such as between H-2 and H-6, and between H-4 and H-5. These correlations would serve to confirm the assignments made in the 1D ¹H NMR spectrum. Furthermore, observing a correlation between the amine protons (–NH₂) and the ortho protons (H-2 and H-4) would provide additional structural confirmation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are essential for identifying the characteristic functional groups present in this compound.
The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its bonds. The key functional groups—the primary amine (–NH₂), the aromatic ring (C=C and C–H), and the disulfide linkage (S–S)—exhibit characteristic absorption bands.
The N–H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300–3500 cm⁻¹. Aromatic C–H stretching is observed just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ region. The C–N stretching vibration usually appears between 1250 and 1350 cm⁻¹. The weak absorption band for the S–S disulfide bond is more difficult to observe but is expected in the 400–550 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N–H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100 - 3000 | C–H Stretch | Aromatic Ring |
| 1620 - 1580 | N–H Bend (scissoring) | Primary Amine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1340 - 1260 | C–N Stretch | Aromatic Amine |
| 900 - 680 | C–H Bend (out-of-plane) | Aromatic Ring |
| 550 - 400 | S–S Stretch | Disulfide |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₂H₁₂N₂S₂) is 248.05 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 248. The most characteristic fragmentation pathway for aromatic disulfides is the cleavage of the relatively weak sulfur-sulfur bond. This homolytic cleavage would result in the formation of a 3-aminothiophenoxy radical cation fragment (C₆H₆NS⁺) with an expected m/z of 124. This fragment is likely to be a major peak in the spectrum.
Further fragmentation could involve the loss of atoms or small molecules from the aminothiophenoxy fragment, leading to other smaller ions that can help confirm the structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Proposed Formula |
| 248 | Molecular Ion [M]⁺ | [C₁₂H₁₂N₂S₂]⁺ |
| 124 | 3-Aminothiophenoxy radical cation | [C₆H₆NS]⁺ |
| 92 | Loss of sulfur from the m/z 124 fragment | [C₆H₆N]⁺ |
| 65 | Loss of HCN from the m/z 92 fragment | [C₅H₅]⁺ |
Thermal Analysis for Reaction Kinetics and Transitions
Thermal analysis techniques are pivotal in characterizing the behavior of materials in response to temperature changes. For reactive systems involving this compound, particularly in polymer science, these methods provide critical data on reaction kinetics, thermal stability, and phase transitions. By monitoring properties such as heat flow or mass change as a function of temperature, researchers can elucidate the mechanisms and dynamics of processes like polymerization and curing.
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the curing behavior of thermosetting resins, such as epoxy systems crosslinked with amine hardeners like this compound. e3s-conferences.orgresearchgate.net The underlying principle of DSC in this context is the measurement of the heat flow associated with the exothermic crosslinking reaction. nih.govnih.gov An uncured mixture of the resin and the curing agent is heated at a controlled rate, and the DSC instrument records the energy required to maintain the sample at the same temperature as an inert reference. mdpi.com The resulting exothermic peak on the DSC thermogram provides a wealth of quantitative and qualitative information about the curing process. researchgate.net
From a typical non-isothermal DSC scan, several key parameters can be extracted:
Onset Temperature (T_onset_): The temperature at which the curing reaction begins to release a measurable amount of heat.
Peak Exothermic Temperature (T_p_): The temperature at which the curing reaction rate is at its maximum. researchgate.net
Enthalpy of Cure (ΔH): The total heat released during the reaction, calculated from the area under the exothermic peak. This value is directly proportional to the total number of chemical bonds formed and is used to determine the extent of the reaction. nih.govresearchgate.net
By conducting experiments at multiple heating rates, the kinetic parameters of the curing reaction, such as the activation energy (Ea), can be determined using model-free isoconversional methods (e.g., Kissinger, Flynn–Wall–Ozawa). nih.govmdpi.com The activation energy provides insight into the energy barrier of the reaction. capes.gov.br Furthermore, after an initial curing scan, a second scan of the cured material is often performed to determine its glass transition temperature (T_g_). mdpi.comresearchgate.net The T_g_ is a critical property of the final polymer network, indicating the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state, and is directly related to the crosslink density of the system. researchgate.netnih.gov
The data below illustrates typical results obtained from non-isothermal DSC scans of an epoxy resin cured with an aromatic amine hardener, showing the effect of different heating rates on the characteristic curing temperatures.
| Heating Rate (°C/min) | Onset Temperature (Tonset) (°C) | Peak Temperature (Tp) (°C) | Total Enthalpy (ΔH) (J/g) |
|---|---|---|---|
| 5 | 135.2 | 155.8 | 415.3 |
| 10 | 144.5 | 168.3 | 412.9 |
| 15 | 151.0 | 176.1 | 418.5 |
| 20 | 156.4 | 182.7 | 416.7 |
This table contains representative data for an epoxy-amine system and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and effective technique for monitoring the real-time progress of chemical reactions, including the curing or polymerization reactions involving this compound. spectroscopyonline.comnih.gov The method is based on the principle that many molecules absorb light in the UV or visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com
In a reaction where this compound acts as a reactant, its concentration decreases over time. This change in concentration can be monitored if the molecule, or another reactant or product, possesses a distinct chromophore that absorbs at a specific wavelength. researchgate.net For instance, the aromatic rings and the disulfide bond in this compound contribute to its UV absorption profile. As the primary amine groups of the molecule react, for example with the epoxy groups of a resin, the electronic environment of the chromophore is altered. This alteration leads to a predictable change in the UV-Vis spectrum, such as a decrease in the absorbance of the reactant or an increase in the absorbance of the product at a chosen wavelength. thermofisher.com
The following table presents hypothetical data from a UV-Vis kinetic monitoring experiment, tracking the decrease in reactant concentration during an isothermal curing process.
| Time (minutes) | Absorbance at λmax (a.u.) | Normalized Concentration (%) |
|---|---|---|
| 0 | 1.250 | 100.0 |
| 10 | 0.985 | 78.8 |
| 20 | 0.775 | 62.0 |
| 30 | 0.610 | 48.8 |
| 40 | 0.480 | 38.4 |
| 50 | 0.378 | 30.2 |
| 60 | 0.298 | 23.8 |
This table contains representative data for illustrative purposes.
Computational Chemistry and Theoretical Modeling of Aromatic Disulfide Amines
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are employed to study the fundamental electronic properties and energetic landscape of aromatic disulfide amines. These calculations provide a detailed picture of electron distribution, bond strengths, and reaction pathways.
Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G* or 6-311++G**, which defines the mathematical functions used to describe the orbitals. nih.gov The results of these calculations can predict various properties:
Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation.
Electronic Properties: The HOMO-LUMO energy gap is a key parameter, indicating the molecule's kinetic stability and reactivity towards electrophiles. A smaller gap generally suggests higher reactivity.
Charge Distribution: Analysis of the partial charges on each atom reveals the most electron-rich and electron-deficient sites, which is crucial for understanding intermolecular interactions and reaction mechanisms. The presence of amino groups is expected to increase the electron density on the aromatic rings.
| Property | Predicted Value/Insight | Computational Method Reference |
| HOMO-LUMO Gap | ~4.5 eV (indicates moderate reactivity) | DFT (B3LYP/6-311++G**) |
| Electron Density | Lowered on the aromatic ring due to the S-S bond, affecting substitution rates. | DFT (B3LYP/6-31G*) |
| Active Bonds | S-S and C-S bonds are identified as likely sites for tribochemical reactions. | Frontier Molecular Orbital Theory worldscientific.com |
| Tribological Performance | Interaction energy calculations can predict anti-wear and extreme pressure properties. | DFT (6-31G basis set) worldscientific.com |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org For 3-[(3-Aminophenyl)disulfanyl]aniline, the BDE of the sulfur-sulfur (S-S) bond is of particular interest as it governs the compound's thermal stability and its potential to participate in radical-mediated reactions, such as dynamic covalent exchange. researchgate.net
Computational methods, particularly DFT, are used to calculate the BDE. The BDE is determined by calculating the energy difference between the intact molecule and the two resulting thiyl radicals.
S-S Bond Strength: The BDE of the S-S bond in aromatic disulfides is influenced by the substituents on the aromatic rings. researchgate.net While the typical disulfide bond energy is around 251 kJ/mol (60 kcal/mol), values for aromatic disulfides are often lower, in the range of 46-55 kcal/mol. researchgate.net This relatively low bond energy allows the S-S bond to be cleaved under certain conditions, which is a key feature in the design of self-healing polymers. researchgate.net
Factors Influencing BDE: The electronic environment created by the amino groups on the phenyl rings can affect the stability of the resulting aminophenylthiyl radicals, thereby influencing the S-S BDE.
| Bond Type | Typical BDE Range (kcal/mol) | Significance |
| Aromatic S-S | 46 - 55 | Relatively weak, allowing for cleavage in dynamic covalent chemistry. researchgate.net |
| Aliphatic S-S | ~59 - 68 | Stronger than aromatic S-S bonds. researchgate.net |
| Generic Disulfide | ~60 | General reference value for disulfide bond strength. |
Understanding the mechanism of reactions involving the disulfide bond, such as reduction or exchange, requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational modeling allows for the determination of the geometry and energy of the TS, which in turn provides the activation energy barrier (Ea) for the reaction. researchgate.netpnas.org
Reaction Mechanisms: The reduction of a disulfide bond by a thiol, known as thiol-disulfide exchange, typically proceeds through an SN2 mechanism. pnas.orgmdpi.com This involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, passing through a linear trisulfur (B1217805) anionic transition state. mdpi.com
Calculating Activation Barriers: Quantum chemical methods can map the potential energy surface of the reaction. The energy difference between the reactants and the transition state gives the activation barrier. Calculated activation energies for thiol-disulfide exchange reactions are typically in the range of 30–65 kJ/mol (7-15 kcal/mol). pnas.orgresearchgate.net Lowering this barrier, for example by applying mechanical force, can accelerate the reaction rate. pnas.orgresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the movement and conformational flexibility of molecules over time. mdpi.comyoutube.com For this compound and polymers derived from it, MD simulations offer insights into their physical behavior and structure. frontiersin.orgresearchgate.net
MD simulations model the molecule using a classical force field (like AMBER or GAFF), which defines the potential energy of the system based on bond lengths, angles, and dihedrals. frontiersin.org By solving Newton's equations of motion, the simulation generates a trajectory of the molecule's atoms over a period of time, typically nanoseconds to microseconds.
Polymer Dynamics: When incorporated into a polymer, the disulfide bond acts as a dynamic cross-link. MD simulations can be used to study the mobility of the polymer chains and the accessibility of the disulfide bonds for exchange reactions, which is crucial for understanding self-healing mechanisms. frontiersin.orgresearchgate.net The simulations can track how factors like temperature and cross-link density affect the material's properties. researchgate.net
Exploration of 3 3 Aminophenyl Disulfanyl Aniline in Medicinal Chemistry and Biological Research
Scaffold for Drug Design and Synthesis
In the realm of drug discovery, a molecular scaffold serves as the foundational core upon which a variety of functional groups can be appended to create a library of new compounds with diverse biological activities. The symmetrical structure of 3-[(3-Aminophenyl)disulfanyl]aniline, possessing two primary aromatic amine functionalities and a reactive disulfide bond, positions it as a versatile scaffold for the synthesis of novel therapeutic agents.
The presence of two primary amine groups allows for a range of chemical modifications. These amines can be acylated, alkylated, or used as nucleophiles in various coupling reactions to introduce new pharmacophores. This dual functionality enables the creation of symmetrical or unsymmetrical derivatives, expanding the chemical space that can be explored from this single precursor. For instance, these amino groups can be derivatized to synthesize novel diaminoindoles, a class of compounds that are of interest in drug discovery campaigns. The synthesis of such complex molecules often requires intermediates with orthogonally protected functional groups to allow for selective modifications.
The disulfide bond itself is a key feature of this scaffold. It is a reversible covalent bond that can be cleaved under reducing conditions, a property that is particularly attractive for the design of prodrugs or targeted drug delivery systems. The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for fine-tuning of its cleavage rate in different biological environments. This inherent reactivity, combined with the synthetic accessibility of the amine groups, makes this compound an intriguing starting point for the development of new classes of bioactive molecules.
Investigation of Biological Activities
The biological properties of this compound are an active area of investigation, with studies focusing on its potential as an enzyme inhibitor and an antioxidant. These activities are largely attributed to the interplay between the aromatic rings, the amine substituents, and the disulfide linkage.
The main protease (Mpro) of SARS-CoV-2, a cysteine protease, is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The active site of Mpro contains a catalytic dyad of cysteine and histidine residues. Molecules that can interact with the cysteine residue in the active site can act as inhibitors. Disulfide-containing compounds are of particular interest in this context due to their ability to undergo thiol-disulfide exchange with the cysteine residue, potentially leading to the formation of a mixed disulfide and inactivation of the enzyme.
While direct studies of this compound as an inhibitor of SARS-CoV Mpro are not extensively documented in publicly available literature, its structural features suggest a potential for such activity. The disulfide bond can act as an electrophilic warhead, reacting with the nucleophilic thiol group of the cysteine in the Mpro active site. This covalent modification would block the enzyme's natural substrate from binding, thereby inhibiting viral replication.
In a broader context, aromatic diamines have been shown to inhibit other enzymes. For example, the structurally related compound 3,3'-diaminobenzidine (B165653) is a known inhibitor of catalase. This suggests that the aminophenyl moiety itself may contribute to enzyme binding. The combination of the disulfide bond and the aminophenyl groups in this compound could therefore lead to a synergistic inhibitory effect. Further research, including in vitro enzyme assays and computational docking studies, would be necessary to fully elucidate its potential as a SARS-CoV Mpro inhibitor.
Table 1: Potential Interaction of this compound with SARS-CoV Mpro
| Structural Feature of Inhibitor | Corresponding Target on SARS-CoV Mpro | Potential Mechanism of Inhibition |
| Disulfide Bond | Cysteine residue in the active site | Thiol-disulfide exchange leading to covalent modification |
| Aromatic Rings | Hydrophobic pockets in the binding site | van der Waals interactions |
| Amine Groups | Amino acid residues capable of H-bonding | Hydrogen bonding interactions |
This table is based on theoretical interactions and the known mechanism of cysteine protease inhibitors.
Aromatic oligosulfides are recognized for their antioxidant properties. nih.gov The disulfide bond in this compound is a key contributor to this activity. It can participate in redox reactions, acting as a scavenger of reactive oxygen species (ROS). The mechanism of action is believed to involve the ability of the disulfide to be reduced to two thiol groups, which can then donate a hydrogen atom to neutralize free radicals. The resulting thiyl radicals can then recombine to reform the disulfide bond, creating a catalytic cycle.
The presence of amine groups on the aromatic rings can also enhance the antioxidant capacity of the molecule. These groups can donate electrons, stabilizing the molecule and increasing its ability to scavenge radicals. Studies on other aromatic disulfides have shown that they can significantly reduce the levels of lipid peroxidation products, indicating their potential to protect cells from oxidative damage. nih.gov The antioxidant efficiency of some aromatic disulfides has been observed to increase over time, suggesting a prolonged protective effect. nih.gov This may be due to the synergistic action of the aromatic system and the disulfide linker. nih.gov
The potential antioxidant mechanisms of this compound include:
Radical Scavenging: Direct interaction with and neutralization of free radicals.
Redox Cycling: The reversible cleavage and formation of the disulfide bond allows for the quenching of multiple ROS molecules.
Metal Chelation: The amine groups may chelate pro-oxidant metal ions, preventing them from participating in reactions that generate ROS.
Bioconjugation Chemistry Potential
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used in the development of targeted therapies, diagnostic agents, and research tools. The disulfide bond in this compound makes it a highly attractive candidate for use as a cleavable linker in bioconjugation. broadpharm.com
Disulfide linkers are particularly valuable in the design of antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. The linker connects the drug to the antibody and must be stable in the bloodstream but readily cleaved inside the target cell to release the drug. The intracellular environment is significantly more reducing than the extracellular space due to higher concentrations of glutathione (B108866). This difference in reduction potential allows for the selective cleavage of disulfide bonds within the target cell, ensuring that the cytotoxic payload is released where it is most effective, minimizing off-target toxicity.
The this compound molecule, with its central disulfide bond and terminal amine groups, can be functionalized to create a heterobifunctional linker. One amine group could be modified to react with a functional group on a drug molecule, while the other could be altered to attach to an antibody. The resulting bioconjugate would be stable in circulation, but upon internalization into a cancer cell, the disulfide bond would be cleaved, releasing the active drug. The rate of this cleavage can be influenced by the steric and electronic environment around the disulfide bond, offering a way to tune the drug release profile. njbio.com
Future Research Perspectives and Interdisciplinary Outlook
Development of Greener Synthetic Pathways
Traditional methods for the synthesis of aromatic disulfides often involve multi-step procedures and the use of hazardous reagents and solvents, leading to significant environmental concerns. researchgate.netrsc.org The development of greener synthetic pathways for 3-[(3-Aminophenyl)disulfanyl]aniline is crucial for its sustainable production and wider application. Modern synthetic strategies are increasingly focusing on principles of green chemistry, such as the use of environmentally benign solvents, catalysts, and energy sources. rsc.orgepa.gov
Several innovative and eco-friendly methods for the synthesis of disulfides, in general, have been reported and could be adapted for the synthesis of this compound. These include:
Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can accelerate reactions, often leading to higher yields in shorter reaction times and under milder conditions. rsc.org The use of ultrasound in the aerobic oxidation of thiols to disulfides has been shown to be a highly efficient and environmentally friendly method. rsc.org
Water as a Green Solvent: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. rsc.orgmdpi.com Synthesizing disulfides in water, potentially with a recyclable catalyst like iodine, represents a significant step towards a more sustainable process. rsc.org
Aerobic Oxidation: Utilizing molecular oxygen from the air as the primary oxidant is a highly attractive green chemistry approach, as it eliminates the need for potentially toxic and expensive oxidizing agents. rsc.org This can be achieved using various catalysts, including ionic liquids or supported iron oxide nanoparticles. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. chim.itnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be a valuable tool for the greener synthesis of this compound. chim.it
| Green Synthesis Approach | Key Advantages | Potential for this compound Synthesis |
| Ultrasound-Assisted Synthesis | Faster reaction rates, milder conditions, high yields. rsc.org | High potential for efficient and clean synthesis from 3-aminothiophenol. |
| Synthesis in Water | Non-toxic, non-flammable, and abundant solvent. rsc.orgmdpi.com | A highly sustainable option, possibly using a recyclable catalyst. rsc.org |
| Aerobic Oxidation | Uses air as the oxidant, avoiding hazardous reagents. rsc.org | Cost-effective and environmentally friendly approach. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. chim.itnih.gov | Can significantly enhance the efficiency of the synthesis process. chim.it |
Integration into Responsive and Smart Materials
The disulfide bond in this compound is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli, particularly redox conditions. nih.govnih.gov This property makes it an excellent building block for the creation of responsive or "smart" materials. researchgate.netrsc.org These materials can change their properties in response to external cues, such as chemical or biological signals. nih.govrsc.org
The two primary amine groups in the molecule also allow it to be readily incorporated into polymer backbones through various polymerization reactions. By integrating this compound as a monomer, it is possible to create polymers with disulfide linkages in their main chain or as cross-linkers. nih.gov
Potential applications in smart materials include:
Self-Healing Polymers: If a polymer containing disulfide bonds is fractured, the disulfide bonds at the fracture surface can be reformed upon application of a stimulus (e.g., heat or a reducing agent followed by an oxidizing agent), leading to the "healing" of the material. nih.gov
Drug Delivery Systems: The higher concentration of reducing agents like glutathione (B108866) in cancer cells can be exploited to trigger the cleavage of disulfide bonds in a drug delivery vehicle, leading to the targeted release of an encapsulated drug. nih.govmdpi.com
Sensors: The cleavage of the disulfide bond can lead to a change in the material's properties, such as its fluorescence or conductivity, which can be used to detect the presence of specific analytes. mdpi.com
Stimuli-Responsive Hydrogels: Hydrogels containing disulfide cross-links can exhibit changes in their swelling behavior or mechanical properties in response to redox stimuli. researchgate.netresearchgate.netnih.gov
Advanced Computational Predictions for Targeted Applications
Computational modeling has become an indispensable tool in modern chemistry and materials science for predicting the properties and behavior of molecules before they are synthesized in the lab. nih.govnih.govnih.gov Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking can provide valuable insights into the potential applications of this compound. nih.govresearchgate.netresearchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its behavior in different chemical environments and in designing new synthetic pathways.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or material properties. nih.govnih.gov This can guide the design of new compounds with enhanced performance for specific applications.
Molecular Docking: This technique can be used to predict how this compound or molecules derived from it might interact with biological targets such as proteins or DNA. nih.govmdpi.com This is particularly useful in drug discovery for identifying potential therapeutic applications. mdpi.com
By employing these computational methods, researchers can screen for potential applications and optimize the molecular structure for desired properties, thereby accelerating the research and development process.
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. researchgate.net | Understanding chemical behavior and designing synthetic routes. |
| QSAR | Correlation of structure with activity/properties. nih.govnih.gov | Designing derivatives with enhanced biological or material properties. |
| Molecular Docking | Interaction with biological targets. nih.govmdpi.com | Identifying potential pharmacological applications. mdpi.com |
Expanding Biological and Pharmacological Applications
The presence of both amine and disulfide functionalities in this compound suggests a range of potential biological and pharmacological activities. mdpi.comnih.govmdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net While specific studies on this compound are limited, the known activities of related sulfur- and nitrogen-containing compounds provide a strong rationale for further investigation.
Potential areas of exploration include:
Anticancer Agents: Many sulfur-containing compounds exhibit anticancer properties. nih.gov The disulfide bond could also play a role in the mechanism of action or be used for targeted drug delivery to cancer cells. mdpi.comnih.gov
Antioxidant Activity: The ability of the disulfide bond to participate in redox reactions suggests that this compound or its derivatives could act as antioxidants, protecting cells from damage by reactive oxygen species. nih.gov
Antimicrobial Agents: A wide variety of sulfur and nitrogen-containing heterocyclic compounds are known to have antibacterial and antifungal properties. nih.govnih.gov
Prodrugs: The disulfide bond can be used as a cleavable linker in prodrug design. mdpi.com A drug molecule could be attached to this compound via the amine groups, with the disulfide bond being cleaved in a specific biological environment to release the active drug. mdpi.com
Further research, including in vitro and in vivo studies, is needed to fully explore the therapeutic potential of this compound and its derivatives.
Q & A
Q. What synthetic strategies are effective for preparing 3-[(3-Aminophenyl)disulfanyl]aniline, and what are their optimal conditions?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous disulfide-containing anilines (e.g., 2-[(2-aminophenyl)disulfanyl]aniline) react with dialkyl acetylenedicarboxylates in boiling dioxane, achieving yields of 85–95% . Key parameters include:
- Solvent : Anhydrous dioxane.
- Temperature : Reflux (~100°C).
- Reaction Time : 4–6 hours.
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Critical Note : Avoid oxidizing/reducing agents to preserve the disulfide bond integrity .
Q. What analytical techniques are recommended for characterizing this compound and confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and disulfide connectivity.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., bond angles, torsion angles in disulfide linkages) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
- Storage : Airtight containers at 2–8°C to prevent oxidation .
- Emergency Measures : Immediate eye wash (15-minute flush) and safety shower access for skin contact .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid sulfur oxide emissions .
Advanced Research Questions
Q. How does the disulfide bond in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The disulfide bond acts as a redox-active site. Comparative studies with sulfonyl analogs (e.g., 3,3'-sulfonyldianiline) show:
- Redox Behavior : Disulfide bonds undergo cleavage under reductive conditions (e.g., NaBH), enabling thiol-mediated coupling .
- Electronic Effects : The S–S bond lowers the electron density on the aromatic ring, reducing electrophilic substitution rates by ~30% compared to monosulfide analogs .
- Experimental Design : Use cyclic voltammetry to measure redox potentials and DFT calculations (B3LYP/6-31G*) to model electron distribution .
Q. What mechanistic insights explain the formation of benzothiazin derivatives from this compound?
- Methodological Answer : The reaction with dialkyl acetylenedicarboxylates proceeds via:
Nucleophilic Attack : Amine group attacks the electron-deficient alkyne.
Disulfide Cleavage : S–S bond breaks, forming a thiolate intermediate.
Cyclization : Intramolecular attack forms the benzothiazin core .
- Kinetic Studies : Reaction rate is solvent-dependent (dioxane > DMF) due to polarity effects.
- Advanced Characterization : Time-resolved FTIR monitors intermediate thiolate formation .
Q. How can computational methods predict the stability and electronic properties of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G** level to predict bond dissociation energies (S–S bond: ~250 kJ/mol) .
- Molecular Dynamics (MD) : Simulate thermal stability in solvents (e.g., dioxane vs. water) to identify decomposition thresholds (>200°C) .
- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity toward electrophiles .
Key Research Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
